molecular formula C6H5ClN4O B2901731 3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1401319-40-1

3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2901731
CAS No.: 1401319-40-1
M. Wt: 184.58
InChI Key: VWCIRHAAZFHVSU-UHFFFAOYSA-N
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Description

3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines

Properties

IUPAC Name

3-chloro-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-3-4(7)5-6(12)9-8-2-11(5)10-3/h2H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCIRHAAZFHVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NNC(=O)C2=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine:

    Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its use in materials science and as an energetic material.

    Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor in cancer research.

Uniqueness

3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.

Biological Activity

3-Chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazines. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article delves into the compound's biological activity, including its mechanism of action, pharmacokinetic properties, and research findings.

Target Enzyme: CDK2

The primary target of this compound is cyclin-dependent kinase 2 (CDK2), a crucial enzyme in regulating the cell cycle. The compound inhibits CDK2 activity, which leads to disruption in the transition from the G1 phase to the S phase of the cell cycle. This inhibition is significant for its potential application in cancer therapy.

Biochemical Pathways

The inhibition of CDK2 by this compound affects several biochemical pathways associated with cell proliferation and survival. The resulting effect is a marked decrease in cell growth and viability across various cancer cell lines.

Cytotoxicity and Cell Line Studies

Research has shown that this compound exhibits potent cytotoxic effects against several cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 values range from 45 to 97 nM.
  • HCT-116 (colon cancer) : IC50 values range from 6 to 99 nM.

These values indicate a strong inhibitory effect on these cancer cells, suggesting its potential as an anticancer agent .

Pharmacokinetics

In silico studies have indicated favorable pharmacokinetic properties for this compound. The compound has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria. The results suggest that it possesses suitable drug-like characteristics that could facilitate further development into therapeutic agents .

Medicinal Chemistry

This compound is being investigated for its role as a pharmacophore in drug development. Its ability to inhibit specific enzymes makes it a candidate for creating new anticancer therapies .

Comparative Studies

A comparative study involving various pyrazole derivatives highlighted that compounds similar to this compound also demonstrated significant antitumor activities. For instance:

CompoundTarget Cell LineIC50 (nM)
This compoundMCF-745 - 97
This compoundHCT-1166 - 99
Other Pyrazole DerivativeMDA-MB-231Varies

This table illustrates the competitive efficacy of this compound relative to other pyrazole derivatives .

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